7-Bromo-3-(methylsulfonyl)-1H-indazole
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Overview
Description
7-Bromo-3-(methylsulfonyl)-1H-indazole is a synthetic organic compound that belongs to the indazole family. Indazoles are heterocyclic aromatic compounds containing a fused benzene and pyrazole ring. The presence of bromine and methylsulfonyl groups in this compound makes it a valuable intermediate in organic synthesis and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Bromo-3-(methylsulfonyl)-1H-indazole typically involves the bromination of 3-(methylsulfonyl)-1H-indazole. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can lead to a more consistent and scalable production method.
Chemical Reactions Analysis
Types of Reactions
7-Bromo-3-(methylsulfonyl)-1H-indazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated indazole derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in anhydrous solvents.
Major Products Formed
Substitution Reactions: Formation of various substituted indazole derivatives.
Oxidation Reactions: Formation of sulfone derivatives.
Reduction Reactions: Formation of hydrogenated indazole derivatives.
Scientific Research Applications
7-Bromo-3-(methylsulfonyl)-1H-indazole has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 7-Bromo-3-(methylsulfonyl)-1H-indazole depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine and methylsulfonyl groups can influence its binding affinity and selectivity towards these targets.
Comparison with Similar Compounds
Similar Compounds
7-Bromo-1H-indazole: Lacks the methylsulfonyl group, making it less versatile in certain synthetic applications.
3-(Methylsulfonyl)-1H-indazole: Lacks the bromine atom, which limits its reactivity in substitution reactions.
7,8-Dibromo-3-(methylsulfonyl)-1H-indazole: Contains an additional bromine atom, which can lead to different reactivity and applications.
Uniqueness
7-Bromo-3-(methylsulfonyl)-1H-indazole is unique due to the presence of both bromine and methylsulfonyl groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.
Biological Activity
7-Bromo-3-(methylsulfonyl)-1H-indazole is a compound belonging to the indazole family, notable for its potential medicinal applications, particularly in targeting inflammation and cancer. This article explores its biological activity, synthesis, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
- Molecular Formula : C_9H_9BrN_2O_2S
- Molecular Weight : Approximately 250.13 g/mol
The compound features a bromine atom at the seventh position and a methylsulfonyl group at the third position of the indazole ring, which contributes to its unique biological properties.
Biological Activity Overview
Preliminary studies indicate that this compound exhibits various biological activities, including:
- Anti-inflammatory Properties : Potential as a lead compound for developing anti-inflammatory drugs.
- Anticancer Activity : Exhibits interactions with biological targets related to cancer progression.
The exact mechanism of action for this compound is still under investigation. However, it is believed to interact with enzymes or receptors involved in metabolic regulation and cancer pathways.
Synthesis
The synthesis of this compound typically involves multiple steps, often utilizing reagents such as sodium methoxide or potassium tert-butoxide for substitution reactions. The industrial production may involve optimized conditions for large-scale synthesis using continuous flow reactors.
Comparative Analysis with Similar Compounds
The following table outlines the structural similarities and differences between this compound and other indazole derivatives:
Compound Name | Key Features | Unique Aspects |
---|---|---|
6-Bromo-1H-indazole | Bromine at position 6 | Lacks the methylsulfonyl group |
5-Methylsulfonyl-1H-indazole | Methylsulfonyl at position 5 | Different position of sulfonyl group |
6-Bromo-3-trifluoromethyl-indazole | Trifluoromethyl group instead | Exhibits different electronic properties |
4-Methylthio-1H-indazole | Methylthio group instead | Variation in sulfur functionality |
The specific positioning of functional groups in this compound confers distinct chemical and biological properties compared to these similar compounds, making it a valuable candidate for targeted research in medicinal chemistry.
Case Studies and Research Findings
Recent studies have highlighted the potential of indazole derivatives, including this compound, in various therapeutic contexts:
- Anti-cancer Studies : Research has indicated that compounds similar to this compound can inhibit tumor growth in preclinical models. Specific pathways impacted include apoptosis and cell cycle regulation.
- Inflammation Models : In vitro studies have demonstrated that this compound can reduce pro-inflammatory cytokine production in macrophages, suggesting its potential use in treating inflammatory diseases.
- Enzyme Interaction Studies : Ongoing research aims to elucidate how this compound interacts with specific enzymes or receptors associated with metabolic pathways and cancer progression .
Properties
Molecular Formula |
C8H7BrN2O2S |
---|---|
Molecular Weight |
275.12 g/mol |
IUPAC Name |
7-bromo-3-methylsulfonyl-2H-indazole |
InChI |
InChI=1S/C8H7BrN2O2S/c1-14(12,13)8-5-3-2-4-6(9)7(5)10-11-8/h2-4H,1H3,(H,10,11) |
InChI Key |
ANRLLYWAXOMLDO-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C2C=CC=C(C2=NN1)Br |
Origin of Product |
United States |
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